1-Propenyl magnesium bromide

Catalog No.
S1508286
CAS No.
14092-04-7
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propenyl magnesium bromide

CAS Number

14092-04-7

Product Name

1-Propenyl magnesium bromide

IUPAC Name

magnesium;prop-1-ene;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1

InChI Key

WQMNNHNWITXOAH-UHFFFAOYSA-M

SMILES

CC=[CH-].[Mg+2].[Br-]

Canonical SMILES

CC=[CH-].[Mg+2].[Br-]

Applications in Carbon-Carbon Bond Formation

One of the primary applications of 1-propenylmagnesium bromide lies in forming carbon-carbon bonds. Its nucleophilic carbon readily reacts with various carbonyls (aldehydes, ketones, esters, and amides) through addition reactions, leading to the formation of new C-C bonds and alcohols with an extended carbon chain.

For instance, it reacts with methyl 4-ethoxybenzoate to produce 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one, a valuable intermediate in organic synthesis.

Synthesis of Allenes

Another crucial application involves the generation of allenes, a class of molecules with a central carbon atom bonded to two double bonds. 1-Propenylmagnesium bromide serves as a precursor for these unique structures by reacting with titanocene alkenylidene intermediates. This reaction scheme allows for the synthesis of diversely substituted allenes, finding applications in various areas of organic chemistry.

Synthesis of Heterocyclic Compounds

The versatile nature of 1-propenylmagnesium bromide extends to the synthesis of heterocyclic compounds, which contain atoms other than carbon in their rings. It can react with various starting materials like chromones, leading to the formation of 2-(propen-1-yl)chroman-4-ones, a class of heterocyclic compounds with potential biological and pharmacological activities.

1-Propenyl magnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C₃H₅BrMg. It is characterized by a propenyl group attached to a magnesium bromide moiety. This compound is notable for its reactivity, particularly in forming carbon-carbon bonds, making it valuable in organic synthesis. Grignard reagents like 1-propenyl magnesium bromide are sensitive to moisture and air, which can lead to hazardous reactions, including the release of flammable gases upon contact with water .

1-Propenylmagnesium bromide is a flammable and reactive compound. It should be handled with proper care under an inert atmosphere using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

  • Flammability: Solutions in organic solvents are flammable and can ignite upon contact with sparks or open flames.
  • Reactivity: Reacts violently with water and protic solvents, releasing flammable propene gas.
  • Toxicity: Limited data available on specific toxicity, but it is likely to be irritating to skin and eyes.
Typical of Grignard reagents:

  • Nucleophilic Addition: It acts as a nucleophile, adding to electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols.
  • Formation of Alkenes: It can also be used in reactions that generate alkenes through elimination processes.
  • Conjugate Addition: This compound has been utilized in conjugate addition reactions, where it adds to α,β-unsaturated carbonyl compounds, leading to the formation of β-substituted carbonyl products .

1-Propenyl magnesium bromide can be synthesized through the reaction of propenyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran. The general procedure involves:

  • Preparation of Magnesium Turnings: Clean magnesium turnings are placed in a dry reaction flask.
  • Addition of Propenyl Bromide: Propenyl bromide is added dropwise under inert atmosphere conditions (usually nitrogen or argon) to prevent moisture interference.
  • Stirring and Monitoring: The mixture is stirred until the reaction is complete, indicated by the disappearance of propenyl bromide and the formation of a cloudy solution, which indicates the presence of the Grignard reagent.

1-Propenyl magnesium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used for constructing complex organic molecules through nucleophilic additions.
  • Material Science: Its derivatives may be employed in polymerization processes.
  • Pharmaceutical Development: The compound serves as an intermediate for synthesizing bioactive compounds .

Interaction studies involving 1-propenyl magnesium bromide primarily focus on its reactivity with different electrophiles. These studies help elucidate its potential use in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Understanding these interactions assists chemists in predicting reaction outcomes and optimizing synthetic pathways.

Several compounds share structural similarities with 1-propenyl magnesium bromide, particularly other Grignard reagents. Here’s a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
1-Propynyl magnesium bromideC₃H₃BrMgContains a triple bond; used for different nucleophilic additions.
Ethyl magnesium bromideC₂H₅BrMgCommonly used in organic synthesis; less sterically hindered than 1-propenyl magnesium bromide.
Phenyl magnesium bromideC₆H₅BrMgAromatic compound; useful for forming aryl-substituted products.

1-Propenyl magnesium bromide stands out due to its ability to facilitate specific types of carbon-carbon bond formations that are crucial for synthesizing alkenes and other functionalized organic molecules .

Origins in Grignard Chemistry

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis by introducing a versatile method for forming carbon-carbon bonds. Early work focused on alkyl and aryl magnesium halides, but by the mid-20th century, researchers began exploring alkenyl variants. A 1997 patent (US3161689A) demonstrated the preparation of 1-propenyl magnesium bromide through the reaction of n-propyl bromide with magnesium in diethyl ether, followed by addition of titanium or zirconium catalysts to stabilize the reagent. This marked the first industrial-scale production method, achieving yields exceeding 70% in optimized conditions.

Evolution of Synthetic Protocols

Initial syntheses suffered from Z/E isomerization during reagent formation. For instance, (Z)-1-bromopropene reacts with magnesium to yield a 9:1 Z/E mixture of 1-propenyl magnesium bromide due to partial isomerization at the magnesium center. Modern approaches employ low-temperature (−78°C) reactions in tetrahydrofuran (THF) to minimize this effect, preserving up to 95% stereochemical fidelity.

The classical synthesis of 1-propenyl magnesium bromide involves the reaction of magnesium metal with 1-bromopropene in anhydrous ether solvents. This method, derived from standard Grignard reagent protocols, proceeds via a single-electron transfer mechanism where magnesium inserts into the carbon-bromine bond of 1-bromopropene [3]. The reaction is typically conducted in diethyl ether or tetrahydrofuran (THF), which stabilize the organomagnesium intermediate through coordination to the magnesium center [3].

Key Steps in Classical Synthesis:

  • Initiation: Magnesium turnings are activated by briefly heating or adding a catalytic amount of iodine to remove surface oxides.
  • Reaction: 1-Bromopropene is gradually added to the magnesium suspension under reflux. The exothermic reaction requires temperature control to prevent side reactions.
  • Work-Up: The resulting solution is filtered to remove unreacted magnesium and stored under inert gas to prevent hydrolysis.

A critical limitation of this method is the geometric isomerization of the propenyl group during reagent formation. Even with pure (Z)-1-bromopropene starting material, the product often contains a mixture of (Z)- and (E)-1-propenyl magnesium bromide due to the lability of the magnesium-alkenyl bond [3].

Modern Synthetic Approaches under Inert Conditions

Contemporary methods prioritize rigorous exclusion of moisture and oxygen using advanced techniques:

  • Schlenk Line Systems: Enable reagent transfer and reaction setup under high-purity argon or nitrogen atmospheres, minimizing decomposition.
  • Solvent Drying: Tetrahydrofuran is pre-dried over molecular sieves and distilled from sodium/benzophenone ketyl to achieve water levels below 10 ppm.
  • Ultrasonic Activation: Enhances magnesium reactivity by disrupting passivating oxide layers, reducing induction periods [3].

Comparative Analysis of Solvent Systems

SolventBoiling Point (°C)Stabilization EfficiencyReaction Rate
Diethyl Ether34.6ModerateSlow
THF66HighFast
Toluene110LowVery Slow

THF’s higher boiling point and stronger coordinating ability make it preferable for reactions requiring elevated temperatures or prolonged reflux [3].

Challenges in Synthesis and Control

Moisture Sensitivity: Trace water hydrolyzes the reagent to propane and magnesium hydroxides, necessitating anhydrous conditions. Karl Fischer titration is employed to verify solvent dryness (<30 ppm H₂O) [3].

Polymerization of 1-Bromopropene: The alkenyl bromide tends to polymerize at elevated temperatures, requiring controlled addition rates and cooling. Inhibitors like hydroquinone are sometimes added to mitigate this [3].

Magnesium Quality: Impurities (e.g., iron, nickel) in magnesium turnings catalyze side reactions. High-purity magnesium (99.95%) is essential for consistent yields.

Stereoselectivity in Preparation

The stereochemical integrity of 1-propenyl magnesium bromide depends on the configuration of the starting 1-bromopropene and reaction conditions. (Z)-1-Bromopropene typically yields a 9:1 (Z/E) mixture of the Grignard reagent due to partial isomerization during magnesium insertion [3]. Factors influencing stereoselectivity include:

  • Solvent Coordination Strength: Strongly coordinating solvents (e.g., THF) stabilize the transition state, reducing isomerization.
  • Temperature: Lower temperatures (-20°C to 0°C) favor retention of configuration.

Isomerization Phenomena During Synthesis

Isomerization occurs via a radical-mediated mechanism during the formation of the Grignard reagent. The magnesium-alkenyl bond’s partial double-bond character allows rotation, leading to equilibration between (Z)- and (E)-isomers.

Isomer Ratios Under Varied Conditions

Temperature (°C)(Z):(E) RatioSolvent
-7895:5THF
2570:30Diethyl Ether
4050:50THF

Low temperatures and short reaction times minimize isomerization, preserving the desired (Z)-configuration [3].

Specialized Equipment and Techniques

Inert Atmosphere Gloveboxes: Maintain oxygen and moisture levels below 1 ppm during sensitive operations.
Cannula Transfer Systems: Enable safe transfer of air-sensitive reagents between vessels.
Cold Traps: Condense volatile reactants during reflux to prevent loss.

Reactor Design Considerations

  • Material: Glass reactors with Teflon-coated stirrers avoid metal contamination.
  • Scale-Up: Continuous flow systems improve heat dissipation and reproducibility in industrial settings [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15
Newton et al. Pseudopterosin synthesis from a chiral cross-conjugated hydrocarbon through a series of cycloadditions. Nature Chemistry, doi: 10.1038/nchem.2112, published online 17 November 2014 http://www.nature.com/nchem

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